2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c1-25-16-4-2-3-13-10-17(26-19(13)16)15-11-27-20(22-15)23-18(24)9-12-5-7-14(21)8-6-12/h2-8,10-11H,9H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPDQUSPSKKMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the fluorophenyl acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Biological Research: Researchers use this compound to study its effects on various biological pathways and cellular processes. It can serve as a tool to investigate the mechanisms of action of related compounds.
Materials Science: The compound’s unique structural features make it of interest in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity and specificity help elucidate its mode of action.
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares a core N-(thiazol-2-yl)acetamide scaffold with multiple analogs in the evidence. Key structural comparisons include:
Key Observations :
- The 4-fluorophenyl group is a recurring motif in analogs, likely optimizing pharmacokinetic properties .
- Bulkier substituents (e.g., piperazine in Compound 20 or benzofuran in the target compound) increase molecular weight and may influence solubility.
Physicochemical Properties
- Polarity : The methoxybenzofuran group in the target compound increases polarity compared to purely phenyl-substituted analogs (e.g., Compound 15 ), as evidenced by higher calculated LogP values in benzofuran-containing drugs.
- Thermal Stability : Analogs with piperazine side chains (e.g., Compound 20 ) exhibit higher melting points (328–329°C) due to hydrogen-bonding networks, whereas the target compound’s benzofuran-thiazole fusion may reduce crystallinity.
- Spectroscopic Profiles :
- IR : Expected C=O stretch at ~1700 cm⁻¹ (acetamide) and aromatic C–H stretches near 3100 cm⁻¹, aligning with analogs like Compound 30 .
- NMR : The 7-methoxybenzofuran moiety would produce distinct aromatic proton signals (δ 6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm), similar to benzofuran derivatives in .
Biological Activity
The compound 2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into three significant moieties:
- 4-fluorophenyl : A fluorinated aromatic ring that enhances lipophilicity and biological activity.
- Benzofuran : Known for its role in various pharmacological activities.
- Thiazole : A heterocyclic ring contributing to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole and benzofuran moieties are believed to facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antitumor Activity
Several studies have highlighted the antitumor potential of thiazole-containing compounds. For instance:
- IC50 Values : Compounds with thiazole rings showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxicity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Inhibition Zones : Related compounds demonstrated inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting efficacy comparable to standard antibiotics .
Case Studies
- Anticancer Studies : A study focused on thiazole derivatives found that modifications in the phenyl ring significantly influenced cytotoxic activity. The presence of electron-donating groups enhanced the efficacy against cancer cell lines .
- Antimicrobial Efficacy : Research on related benzofuran derivatives indicated promising antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
